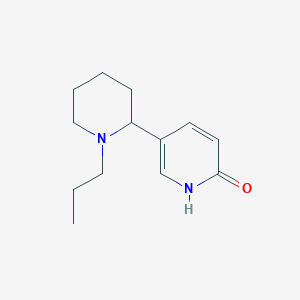

5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one

Description

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

5-(1-propylpiperidin-2-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C13H20N2O/c1-2-8-15-9-4-3-5-12(15)11-6-7-13(16)14-10-11/h6-7,10,12H,2-5,8-9H2,1H3,(H,14,16) |

InChI Key |

DHHLBVKLGLWDMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCCC1C2=CNC(=O)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one typically involves the reaction of 1-propylpiperidine with a suitable precursor of dihydropyridinone under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pressure are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The piperidine ring allows for substitution reactions, where different substituents can replace the propyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

Industry: The compound’s unique properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s full potential and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one, highlighting substituent variations and physicochemical properties:

Functional and Pharmacological Implications

Lipophilicity and Bioavailability

- The 1-propylpiperidin-2-yl group in the target compound introduces significant lipophilicity due to its alkyl chain and bicyclic amine structure. This property may enhance blood-brain barrier penetration compared to analogs like 5-(2-Pyridyl)-1,2-dihydropyridin-2-one , whose planar pyridyl group reduces steric bulk but increases polarity .

Electronic and Steric Effects

- The bromothiazole substituent in 1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one introduces electron-withdrawing effects and steric hindrance, which could alter reactivity or binding interactions in biological systems . In contrast, the target compound’s piperidine group offers conformational flexibility and basicity, favoring interactions with acidic residues in enzyme active sites.

Pharmacological Potential

- Compounds with piperidine/piperazine moieties (e.g., the target compound and derivatives in ) are common in CNS-targeting drugs due to their ability to modulate neurotransmitter receptors . The propyl chain in the target compound may extend residence time in lipid-rich tissues.

- 5-Amino-1-(pyridin-2-ylmethyl)-1,2-dihydropyridin-2-one (C₁₁H₁₁N₃O) features both amino and pyridyl groups, which could facilitate dual binding modes in kinase inhibitors or antimicrobial agents .

Biological Activity

5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of pharmaceutical development. This article delves into its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one is with a molecular weight of approximately 218.30 g/mol. Its structure features a bicyclic arrangement consisting of a six-membered piperidine ring fused to a five-membered dihydropyridinone ring, which contributes to its unique chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from damage.

- Anticancer Properties : There is emerging evidence suggesting that derivatives of dihydropyridines can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.

The biological activity of 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one may be attributed to its interaction with various biological targets:

- PLK4 Inhibition : Polo-like kinase 4 (PLK4) is implicated in centriole duplication and cancer progression. Compounds structurally similar to 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one have been studied for their ability to inhibit PLK4, thereby potentially offering therapeutic benefits in cancer treatment .

- Neurotransmitter Modulation : The piperidine moiety may interact with neurotransmitter systems, influencing dopaminergic or serotonergic pathways, which are crucial in neurodegenerative diseases.

Research Findings and Case Studies

Recent studies have highlighted the potential applications of 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one:

| Study | Findings |

|---|---|

| Fu et al. (2017) | Identified potential neuroprotective properties through in vitro assays demonstrating reduced neuronal apoptosis. |

| Wong et al. (2016) | Demonstrated that PLK4 inhibitors can lead to cell cycle arrest in cancerous cells, suggesting a pathway for therapeutic intervention. |

| Zitouni et al. (2014) | Explored the role of PLK4 in centriole duplication and its implications for tumorigenesis, supporting the relevance of targeting this kinase in cancer therapy. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.